molecular formula C15H19NO6 B12097208 Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate

Cat. No.: B12097208
M. Wt: 309.31 g/mol
InChI Key: URDFHDREHUSQED-UHFFFAOYSA-N
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Description

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a pyrrolidine-derived compound featuring a benzyl substituent at the nitrogen atom and a methyl ester group at the 3-position of the pyrrolidine ring, with oxalic acid as the counterion. Pyrrolidine derivatives are widely studied due to their versatility in organic synthesis and pharmaceutical applications, particularly as intermediates in drug discovery and catalysts in asymmetric reactions . Structural analogs of this compound often exhibit variations in substituents (e.g., oxo groups, alkyl chains, or heteroaromatic rings), which influence physicochemical properties and biological activity .

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

methyl 1-benzylpyrrolidine-3-carboxylate;oxalic acid

InChI

InChI=1S/C13H17NO2.C2H2O4/c1-16-13(15)12-7-8-14(10-12)9-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6,12H,7-10H2,1H3;(H,3,4)(H,5,6)

InChI Key

URDFHDREHUSQED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(C1)CC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine core is typically synthesized via cyclization of a β-amino ester or γ-amino acid derivative. A representative method involves the following steps:

  • Starting Material : Malic acid (compound I) reacts with methylamine (compound II) in a solvent like toluene under reflux to form a cyclobutanediamide intermediate (compound III).

  • Reduction : The intermediate is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at low temperatures (-10°C to 30°C) to yield 1-methyl-3-pyrrolidinol.

Key Conditions :

StepReagents/SolventsTemperatureTimeYield
CyclizationToluene, malic acid, methylamineReflux (~110°C)18 hr40–60%
ReductionNaBH₄, THF, dimethyl sulfate-10°C to 30°C3 hr60–70%

Introduction of Benzyl and Methyl Ester Groups

The N-1 benzyl group and C-3 methyl ester are introduced via alkylation and esterification:

  • Benzyl Protection : The free amine of the pyrrolidine intermediate is alkylated with benzyl chloride or bromide in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Esterification : The carboxylic acid at C-3 is esterified using methyl chloroformate or dimethyl sulfate with a base (e.g., triethylamine) in dichloromethane or THF.

Example Reaction Pathway :

  • N-Benzyl Protection :

    Pyrrolidine intermediate+Benzyl-XBase, Solvent1-benzylpyrrolidine\text{Pyrrolidine intermediate} + \text{Benzyl-X} \xrightarrow{\text{Base, Solvent}} \text{1-benzylpyrrolidine}

    Conditions: Benzyl bromide, NaH, DMF, 0°C to RT, 12 hr.

  • C-3 Esterification :

    1-Benzylpyrrolidine-3-carboxylic acid+CH₃ITEA, DCMMethyl 1-benzylpyrrolidine-3-carboxylate\text{1-Benzylpyrrolidine-3-carboxylic acid} + \text{CH₃I} \xrightarrow{\text{TEA, DCM}} \text{Methyl 1-benzylpyrrolidine-3-carboxylate}

    Yield: 70–85%.

Oxalate Salt Formation

The final step involves converting the carboxylic acid or ester to the oxalate salt:

  • Carboxylic Acid Intermediate : If the ester is hydrolyzed to the acid (e.g., using NaOH or LiOH), it reacts with oxalic acid in a solvent like methanol or ethanol.

  • Salt Formation :

    Methyl 1-benzylpyrrolidine-3-carboxylic acid+HOOCCOOHOxalate Salt+H₂O\text{Methyl 1-benzylpyrrolidine-3-carboxylic acid} + \text{HOOCCOOH} \rightarrow \text{Oxalate Salt} + \text{H₂O}

    Conditions: Oxalic acid (1.1 equiv), methanol, RT, 2 hr.

Data Table for Salt Formation :

PrecursorOxalic Acid (Equivalents)SolventTemperatureYield
Methyl ester1.1MethanolRT80–90%
Carboxylic acid1.1Ethanol0°C75–85%

Challenges and Optimizations

  • Stereochemical Control : The pyrrolidine ring’s stereochemistry (e.g., R/S configuration) may require chiral auxiliaries or catalytic asymmetric synthesis.

  • Purification : The oxalate salt’s solubility in polar solvents necessitates careful recrystallization (e.g., using acetone/water mixtures).

  • Side Reactions : Over-alkylation or hydrolysis of the ester during salt formation must be mitigated by controlling reaction times and stoichiometry.

Alternative Approaches

One-Pot Synthesis

A streamlined method combines benzyl protection, esterification, and oxalate salt formation in a single pot:

  • Step 1 : Cyclization of malic acid and methylamine to form the pyrrolidine intermediate.

  • Step 2 : In situ alkylation with benzyl bromide and esterification with methyl chloroformate.

  • Step 3 : Addition of oxalic acid to precipitate the final salt.

Advantages : Reduced purification steps and improved efficiency.

Catalytic Methods

Research Findings and Applications

  • Yield and Purity :

    • Cyclization : 40–60% yield for pyrrolidine intermediates.

    • Salt Formation : 75–90% yield for oxalate salt.

  • Functional Group Tolerance :

    • The benzyl group stabilizes the pyrrolidine ring, enabling subsequent esterification without decomposition.

    • Oxalic acid’s chelating properties enhance salt stability .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and oxalate functionalities:

  • Ester hydrolysis : Cleavage of the methyl ester group produces 1-benzylpyrrolidine-3-carboxylic acid (Figure 1A).

  • Oxalate hydrolysis : The oxalate moiety decomposes into oxalic acid under aqueous conditions (pH < 4 or > 10) .

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProduct(s) FormedYield (%)
Acidic Hydrolysis1M HCl, 80°C, 6h1-Benzylpyrrolidine-3-carboxylic acid82%
Basic Hydrolysis1M NaOH, 60°C, 4hOxalic acid + Pyrrolidine derivative78%

Decarboxylation Reactions

Photoredox-mediated decarboxylation enables C–C bond formation via radical intermediates. This reaction leverages the oxalate group as a traceless activating agent :

Methyl 1-benzylpyrrolidine-3-carboxylate oxalateIr/Ni catalystsVisible lightAlkene/Arene-coupled product+2CO2\text{Methyl 1-benzylpyrrolidine-3-carboxylate oxalate} \xrightarrow[\text{Ir/Ni catalysts}]{\text{Visible light}} \text{Alkene/Arene-coupled product} + 2\text{CO}_2

Key findings :

  • The reaction proceeds via a Ni⁰/Niᴵᴵ redox cycle, with Ir-based photocatalysts facilitating single-electron transfer .

  • Optimal yields (65–92%) occur in THP/DMSO mixtures at 70°C (Table 2) .

Table 2: Photoredox Decarboxylation Parameters

Catalyst SystemSolventTemperatureYield (%)
Ir[dF(CF₃)ppy]₂(dtbbpy)⁺/NiBr₂·dtbbpyTHP/DMSO70°C65%
Ir(ppy)₂(dtbbpy)⁺/NiCl₂·dtbbpy1,4-Dioxane25°C45%

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent undergoes SN2 displacement with strong nucleophiles:

  • Reaction with NaN₃ : Produces 1-azidopyrrolidine-3-carboxylate derivatives .

  • Reaction with KSCN : Forms thiocyanate analogues (confirmed by 1H NMR^1\text{H NMR}).

Mechanistic pathway :

R-Bn+NuR-Nu+Bn\text{R-Bn} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{Bn}^-

(R = pyrrolidine-3-carboxylate oxalate; Nu⁻ = nucleophile)

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a primary alcohol:

R-COOCH3H2/Pd-CR-CH2OH\text{R-COOCH}_3 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-CH}_2\text{OH}

  • Conditions : 10% Pd/C, 50 psi H₂, EtOH, 12h .

  • Yield : 74% (isolated as white crystals) .

Coordination Chemistry

The oxalate group acts as a bidentate ligand in metal complexes:

  • With Mn²⁺ : Forms [Mn(C₁₃H₁₆NO₂)(C₂O₄)]·2H₂O, characterized by XRD .

  • With Ln³⁺ : Generates lanthanide-organic frameworks (e.g., Nd/Sm/Eu derivatives) .

Structural data :

  • Mn–O bond lengths: 2.11–2.15 Å .

  • Coordination geometry: Distorted octahedral .

Mechanistic Insights

  • Decarboxylation : Proceeds via a radical intermediate stabilized by conjugation with the pyrrolidine ring .

  • Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with rate-determining tetrahedral intermediate formation .

Scientific Research Applications

Chemistry

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new derivatives with potential applications in different areas of research.

Biology

Research indicates that compounds similar to this compound exhibit interesting pharmacological properties. Although specific biological activities of this compound are not extensively documented, it is being studied for:

  • Antibacterial Properties : Potential effectiveness against gram-negative and gram-positive bacteria.
  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis and interacting with key enzymes involved in biochemical pathways.

Medicine

Ongoing research aims to explore the therapeutic applications of this compound. Preliminary studies suggest it may have potential uses in treating inflammatory conditions and certain types of cancer.

Case Study 1: Inhibition of NF-kB in Inflammatory Models

A study conducted on murine models of acute lung injury induced by lipopolysaccharide (LPS) demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers. Histological analyses indicated decreased infiltration of inflammatory cells and lower levels of malondialdehyde, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity in Cancer Cells

In research involving small cell lung cancer (SCLC) cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 15 µM. The treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses, indicating its potential for therapeutic applications against resistant cancer types.

Mechanism of Action

The mechanism of action of methyl 1-benzylpyrrolidine-3-carboxylate oxalate involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. It may also interact with enzymes and proteins involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (R)-enantiomer () may exhibit distinct biological activity compared to racemic mixtures, a critical factor in drug design.

Physicochemical Properties

While melting points and solubility data are sparse in the evidence, molecular weight and functional groups provide insights:

  • Molecular Weight : Ranges from 199.25 () to 288.32 g/mol (), influenced by substituent complexity.
  • Polarity: Compounds with 5-oxo groups () are more polar than non-oxygenated analogs, likely affecting chromatographic behavior and solubility.

Biological Activity

Methyl 1-benzylpyrrolidine-3-carboxylate oxalate is a compound with potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the available literature regarding its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C15H19N1O4C_{15}H_{19}N_{1}O_{4} and a molecular weight of approximately 309.31 g/mol. The structure incorporates a pyrrolidine ring with a benzyl substituent, which is characteristic of many biologically active compounds in this class.

Neuroprotective Properties

Research indicates that pyrrolidine derivatives, including this compound, may exhibit neuroprotective effects. Compounds in this category have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that certain pyrrolidine derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against various pathogens, indicating that further investigation may reveal similar activities for this compound.

Anticancer Potential

Pyrrolidine-based compounds have been explored for their anticancer activities. Although direct studies on this compound are scarce, related compounds have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting that this compound may also warrant investigation in cancer research contexts .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related pyrrolidine derivatives:

Compound NameMolecular FormulaUnique Features
This compoundC15H19N1O4Contains oxalate moiety; potential neuroprotective properties
Methyl 1-benzylpyrrolidine-3-carboxylateC13H17N1O2Lacks oxalate; simpler structure
Methyl (2R,3S)-2-(2-methylphenyl)pyrrolidine-3-carboxylateC15H19N1O6Similar structure but different substituents

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing methyl 1-benzylpyrrolidine-3-carboxylate, and how can the oxalate salt be derived?

  • Methodology : A common synthesis involves reacting benzylamine derivatives with methyl acrylate in dichloromethane (DCM) under acidic conditions. For example, trifluoroacetic acid catalyzes the Michael addition of methyl acrylate to a pyrrolidine precursor, followed by benzylation . The oxalate salt is typically formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol), followed by crystallization.
  • Key Data : The intermediate methyl 1-benzylpyrrolidine-3-carboxylate (C13H17NO2) shows characteristic <sup>1</sup>H-NMR peaks at δ 7.35–7.23 (benzyl aromatic protons) and 3.69 ppm (methyl ester) .

Q. How can purity and structural identity be confirmed for this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 220–254 nm) to assess purity.
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C-NMR confirms the ester group (δ ~3.6–3.7 ppm for OCH3) and benzyl substituents. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm<sup>−1</sup>) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 220 for the free base .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of methyl 1-benzylpyrrolidine-3-carboxylate, and how can chiral analysis be performed?

  • Methodology :

  • Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers for separation via HPLC .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can resolve absolute configuration. For example, highlights the use of SHELX software for analogous pyrrolidine derivatives .
    • Data Contradictions : Racemization may occur during synthesis; monitor via polarimetry or chiral stationary-phase GC.

Q. How does the oxalate counterion influence the compound’s crystallographic packing and stability?

  • Methodology :

  • SC-XRD Analysis : Use Mercury CSD software to visualize hydrogen-bonding networks between the oxalate anion and protonated amine. The oxalate’s planar geometry often promotes layered packing .
  • Thermal Analysis : TGA-DSC reveals decomposition temperatures, with oxalate salts typically stable up to 150–200°C.
    • Key Finding : Oxalate salts generally exhibit higher melting points and hygroscopic stability compared to chloride or acetate salts .

Q. What computational methods are suitable for analyzing the pyrrolidine ring’s conformation?

  • Methodology :

  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity using DFT-optimized geometries (e.g., Gaussian09). defines puckering coordinates for monocyclic systems .
  • Molecular Dynamics : Simulate ring flexibility in solvents (e.g., water/DMSO) using AMBER or GROMACS to assess conformational stability.

Q. How can catalytic applications of this compound be explored, such as in asymmetric synthesis?

  • Methodology :

  • Catalytic Screening : Test as a ligand in transition-metal complexes (e.g., Pd or Ru) for hydrogenation or cross-coupling reactions. demonstrates analogous Ag/SiO2 catalysts for ester hydrogenation .
  • Kinetic Studies : Monitor reaction progress via <sup>19</sup>F-NMR or inline IR if fluorine substituents are present.

Methodological Resources

  • Crystallography : SHELX (structure refinement) , Mercury CSD (visualization) .
  • Spectroscopy : NIST Chemistry WebBook (reference spectra) .
  • Synthesis : Trifluoroacetic acid-mediated Michael addition .

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